Normelinonine F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

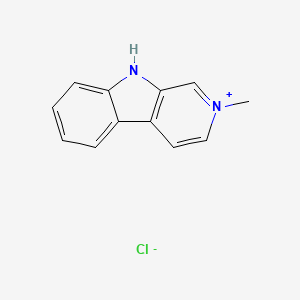

Normelinonine F is a naturally occurring alkaloid belonging to the class of N-methyl-β-carboline compounds. These alkaloids are found in a variety of living organisms and are known for their diverse biological, biomedical, and pharmacological roles . This compound, along with its closely related compound melinonine F, has been the subject of scientific research due to its unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of normelinonine F involves the methylation of the β-carboline main ring. This process enhances its photosensitizing properties by increasing its binding affinity with DNA and its oxidation potential . The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature, but it generally involves the use of methylating agents under controlled conditions to achieve the desired methylation .

Industrial Production Methods: the production would typically involve large-scale chemical synthesis processes, utilizing similar methylation techniques as in laboratory settings but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions: Normelinonine F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methyl group on the β-carboline ring, which affects the compound’s reactivity and interaction with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized purines, while substitution reactions may result in various substituted β-carboline derivatives .

Scientific Research Applications

Normelinonine F has been extensively studied for its scientific research applications. In chemistry, it is used as a photosensitizer due to its ability to induce DNA photodamage, which is valuable in studying DNA interactions and damage mechanisms . In biology and medicine, this compound’s photosensitizing properties make it a potential candidate for photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells .

Mechanism of Action

The mechanism of action of normelinonine F involves its interaction with DNA and other intracellular components. Methylation of the β-carboline ring enhances its binding affinity with DNA, leading to increased photosensitizing properties and DNA photodamage . The compound’s ability to accumulate in mitochondria and its distinctive dynamic pattern for mitochondrial uptake suggest that it may also interact with mitochondrial membranes and matrix components, potentially affecting mitochondrial function and dynamics .

Comparison with Similar Compounds

Normelinonine F is similar to other N-methyl-β-carboline alkaloids, such as melinonine F. These compounds share structural similarities but differ in their specific methylation patterns and resulting properties . For example, while both this compound and melinonine F exhibit photosensitizing properties, their efficiency and specific DNA photodamage profiles may vary . Other similar compounds include various N(2)- and/or N(9)-methyl-β-carboline derivatives, which also display unique photosensitizing and biological properties .

Properties

Molecular Formula |

C12H11ClN2 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

2-methyl-9H-pyrido[3,4-b]indol-2-ium;chloride |

InChI |

InChI=1S/C12H10N2.ClH/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-8H,1H3;1H |

InChI Key |

MBTCRVJGAFPEJM-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)

![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)

![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)